2-Bromo-3,5-dichloropyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
2-bromo-3,5-dichloropyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGMDDQZXPQCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde typically involves the bromination and chlorination of isonicotinaldehyde. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichloropyridine-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Organoboron reagents and palladium catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-3,5-dichloropyridine-4-carbaldehyde has several scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde with structurally analogous pyridine compounds:
| Compound Name | CAS Number | Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|---|
| This compound | Not provided | C₆H₂BrCl₂NO | 254.8 | 2-Br, 3,5-Cl, 4-CHO | High reactivity, multiple halogens |
| 2-Bromo-3,5-dimethylpyridine | 92992-85-3 | C₇H₈BrN | 186.05 | 2-Br, 3,5-CH₃ | Methyl groups enhance lipophilicity |
| 2,6-Dibromo-3,5-dimethylpyridine | 117846-58-9 | C₇H₇Br₂N | 264.95 | 2,6-Br, 3,5-CH₃ | Symmetric Br substitution |
| 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine | 220757-76-6 | C₈H₉Br₂N | 285.88 | 4-Br, 2-BrCH₂, 3,5-CH₃ | Bromomethyl enables alkylation |
Key Observations :
- Electron Effects : The target compound’s electron-withdrawing substituents (Br, Cl, CHO) significantly reduce the pyridine ring’s electron density compared to methyl-substituted analogs (e.g., 2-Bromo-3,5-dimethylpyridine). This enhances its susceptibility to nucleophilic attack at the aldehyde group .
- Reactivity : Unlike bromomethyl derivatives (e.g., 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine), which favor alkylation, the carbaldehyde group in the target compound facilitates condensation reactions, making it valuable for synthesizing Schiff bases or heterocyclic scaffolds .
Research Findings and Trends
- Reactivity Studies: Halogen positioning influences regioselectivity.
- Thermal Stability : The electron-withdrawing CHO group may reduce thermal stability compared to methylated derivatives, as seen in differential scanning calorimetry (DSC) studies of similar compounds .
Biological Activity
2-Bromo-3,5-dichloropyridine-4-carbaldehyde is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an aldehyde functional group. This configuration contributes to its reactivity and ability to form complexes with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase-3, a key enzyme in the apoptotic pathway, indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes that are crucial for various biological processes. For example, it acts as an inhibitor of phosphodiesterase (PDE) enzymes, which are involved in signal transduction pathways. This inhibition can lead to increased levels of cyclic nucleotides and subsequent modulation of cellular responses.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction: The halogen substituents enhance the compound's affinity for binding sites on enzymes or receptors.
- Enzyme Modulation: By inhibiting enzymes like PDEs, the compound alters intracellular signaling cascades.
- DNA Interaction: Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes.
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-3,5-dichloropyridine-4-carbaldehyde, and how can purity be optimized?
- Methodological Answer : A common approach involves halogenation and formylation of pyridine derivatives. For example, bromination of 3,5-dichloropyridine using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN in CCl₄) can yield the brominated intermediate. Subsequent Vilsmeier-Haack formylation (using POCl₃ and DMF) introduces the aldehyde group. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹³C/¹H NMR for structural validation .
Q. How can the reactivity of the aldehyde group in this compound be exploited for further functionalization?
- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents), condensation (e.g., Wittig reactions), or oxidation to carboxylic acids (using KMnO₄ in acidic conditions). For regioselective reactions, protect the aldehyde temporarily (e.g., as an acetal using ethylene glycol and p-TsOH) to avoid interference with halogen substituents during cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). Coupling patterns reveal substitution positions.
- ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and halogenated carbons (δ 110–150 ppm).
- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?
- Methodological Answer : The electron-withdrawing aldehyde and halogens activate the pyridine ring for SNAr. Steric hindrance from the 3,5-dichloro substituents directs nucleophiles (e.g., amines, thiols) to the less hindered 2- or 6-positions. Computational modeling (DFT calculations) can predict activation barriers for competing pathways. Experimentally, monitor reaction progress via LC-MS and compare product ratios under varying conditions (e.g., solvent polarity, temperature) .
Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Suzuki) involving the bromine substituent?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance selectivity for bromine over chlorine.
- Temperature Control : Maintain reactions at 60–80°C to avoid debromination.
- Protecting Groups : Temporarily mask the aldehyde (e.g., as a dimethyl acetal) to prevent undesired aldol condensation.
Validate product integrity via 2D NMR (COSY, HSQC) and X-ray crystallography if crystalline derivatives form .
Q. How can contradictions in literature data regarding the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer : Conduct systematic stability studies:
- Acidic Conditions : Dissolve in 1M HCl (aqueous/organic biphasic system) and monitor aldehyde oxidation via TLC.
- Basic Conditions : Expose to 1M NaOH and track dehydrohalogenation by GC-MS.
Compare results with computational predictions (e.g., pKa calculations using ChemAxon). Address discrepancies by isolating intermediates (e.g., carboxylic acid from aldehyde oxidation) and characterizing them spectroscopically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
